molecular formula C28H26N2O5 B1390430 Fmoc-5-methoxy-2-methyl-DL-tryptophan CAS No. 1219357-78-4

Fmoc-5-methoxy-2-methyl-DL-tryptophan

Cat. No.: B1390430
CAS No.: 1219357-78-4
M. Wt: 470.5 g/mol
InChI Key: SRRMFPYHTJBBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-5-methoxy-2-methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is primarily used in proteomics research and peptide synthesis due to its unique structural properties. The molecular formula of this compound is C28H26N2O5, and it has a molecular weight of 470.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-methoxy-2-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methoxy-2-methyl-DL-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-methoxy-2-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-5-methoxy-2-methyl-DL-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-5-methoxy-2-methyl-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This process ensures the accurate assembly of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-5-bromo-DL-tryptophan
  • Boc-5-fluoro-DL-tryptophan
  • Boc-6-methyl-DL-tryptophan
  • Fmoc-6-chloro-D-tryptophan
  • N-Boc-N-Boc-L-tryptophan
  • Boc-6-bromo-DL-tryptophan
  • L-N-Boc-5-chlorotryptophan
  • Boc-5-hydroxy-DL-tryptophan
  • Boc-5-methoxy-L-tryptophan

Uniqueness

Fmoc-5-methoxy-2-methyl-DL-tryptophan is unique due to its specific combination of the Fmoc protecting group and the methoxy and methyl substitutions on the tryptophan backbone. This unique structure allows for specific interactions in peptide synthesis and proteomics research, making it a valuable tool in these fields .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMFPYHTJBBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-5-methoxy-2-methyl-DL-tryptophan
Reactant of Route 2
Reactant of Route 2
Fmoc-5-methoxy-2-methyl-DL-tryptophan
Reactant of Route 3
Reactant of Route 3
Fmoc-5-methoxy-2-methyl-DL-tryptophan
Reactant of Route 4
Fmoc-5-methoxy-2-methyl-DL-tryptophan
Reactant of Route 5
Fmoc-5-methoxy-2-methyl-DL-tryptophan
Reactant of Route 6
Fmoc-5-methoxy-2-methyl-DL-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.